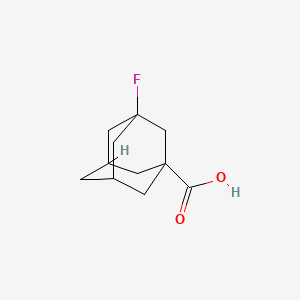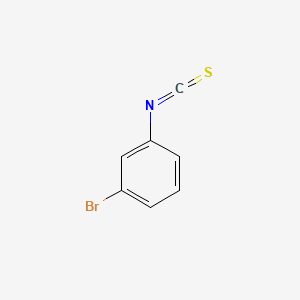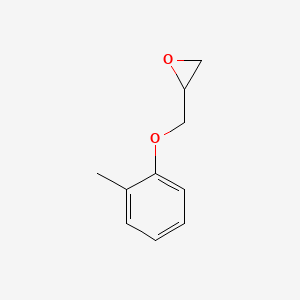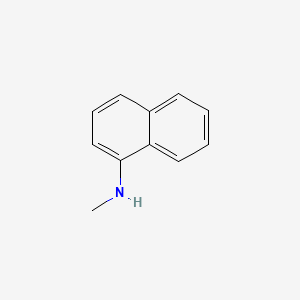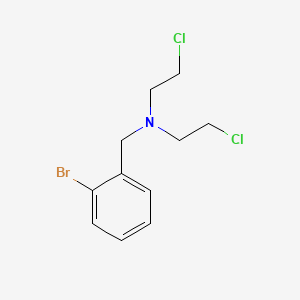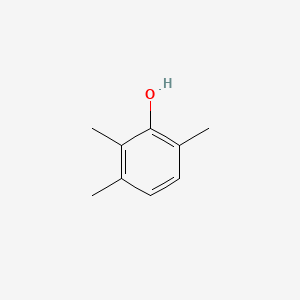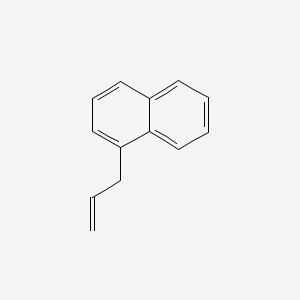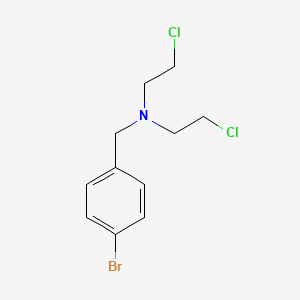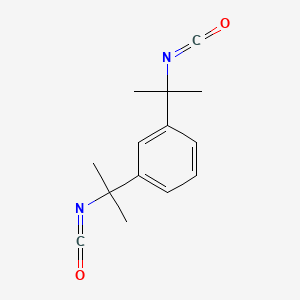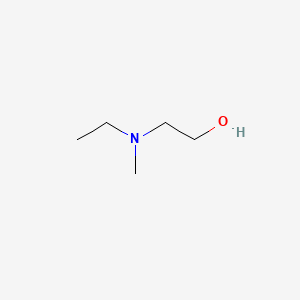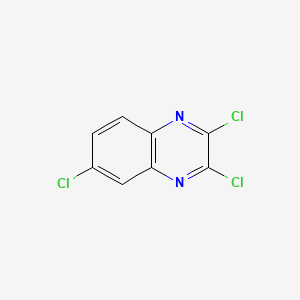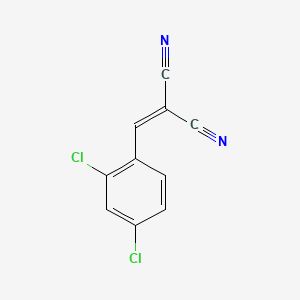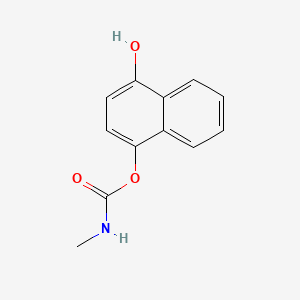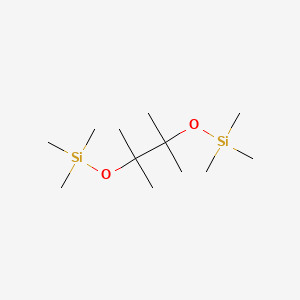
2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane
Overview
Description
2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane is an organosilicon compound with the molecular formula C12H30O2Si2. It is characterized by its unique structure, which includes two silicon atoms and two oxygen atoms in a cyclic arrangement, flanked by eight methyl groups. This compound is known for its stability and low reactivity, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane typically involves the hydrolysis of dimethyldichlorosilane followed by condensation reactions. The process can be summarized as follows:
Hydrolysis: Dimethyldichlorosilane is hydrolyzed in the presence of water, maintaining the temperature between 30-40°C.
Condensation: The hydrolyzed product undergoes condensation in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures (120-140°C) under reduced pressure (99.8 kPa) to form the desired compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane is relatively inert but can undergo certain reactions under specific conditions:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of silanols or siloxanes.
Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products:
Oxidation Products: Silanols, siloxanes.
Substitution Products: Various organosilicon compounds depending on the substituent introduced
Scientific Research Applications
2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Employed in the study of silicon-based life forms and biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of silicone-based materials, lubricants, and coatings
Mechanism of Action
The mechanism of action of 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, potentially altering their activity.
Pathways Involved: The compound may influence biochemical pathways related to silicon metabolism and organosilicon compound synthesis
Comparison with Similar Compounds
Cyclotetrasiloxane, octamethyl- (D4): Similar in structure but forms a cyclic tetramer instead of a linear chain.
2,3-Bis(trimethylsilyloxy)-2,3-dimethylbutane: Another organosilicon compound with similar functional groups but different structural arrangement
Uniqueness: 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical and physical properties. Its stability and low reactivity make it particularly valuable in applications requiring inert materials .
Properties
IUPAC Name |
(2,3-dimethyl-3-trimethylsilyloxybutan-2-yl)oxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O2Si2/c1-11(2,13-15(5,6)7)12(3,4)14-16(8,9)10/h1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLNFALQCLEMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342545 | |
| Record name | 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6730-96-7 | |
| Record name | 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


